molecular formula C18H29N3O2S B1592042 Dodecylbenzenesulfonyl Azide CAS No. 79791-38-1

Dodecylbenzenesulfonyl Azide

Cat. No.: B1592042
CAS No.: 79791-38-1
M. Wt: 351.5 g/mol
InChI Key: ZCRVPHKAQIHANY-UHFFFAOYSA-N
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Description

Dodecylbenzenesulfonyl azide, with the chemical formula C₁₈H₂₉N₃O₂S, is a versatile compound used in various synthetic processes. It belongs to the class of diazo compounds and contains a sulfonyl azide group. This compound has gained attention due to its potential applications in organic synthesis and chemical biology .


Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₂₉N₃O₂S, with a molecular weight of 351.51 g/mol. It contains a long alkyl chain attached to a benzene ring, along with a sulfonyl azide functional group. The compound exists as a liquid at room temperature .


Chemical Reactions Analysis

  • Solid-Phase Synthesis : Employed in reactions catalyzed by palladium or rhodium carbenoids for the preparation of diverse compounds .

Physical And Chemical Properties Analysis

  • Reactivity : Keep away from heat, sparks, and open flames. Handle with caution due to potential explosion hazards .

Scientific Research Applications

Chemical Synthesis and Reactions

Dodecylbenzenesulfonyl Azide is significant in chemical synthesis, particularly in reactions involving replacement and diazotransfer. It is identified as a less hazardous diazotransfer reagent compared to others, with low thermal hazard and impact sensitivity, making it safer for use in laboratory settings (Tuma, 1994). Additionally, it plays a role in organic syntheses, where it is utilized in reactions like cyclopropenation of alkynes with styryldiazoacetates and in asymmetric intermolecular C-H activation (Briones et al., 2010), (Davies & Walji, 2003).

Industrial Applications

In industrial contexts, this compound is used as a surfactant in various processes. It plays a role in the formulation of products like detergents and cleaning agents due to its surfactant properties. Its application extends to the removal of pollutants, such as in the photocatalytic oxidation of organic pollutants in water, indicating its environmental utility (Domínguez et al., 1998).

Environmental Decontamination

One notable application is in the environmental sector, particularly in decontamination processes. This compound, in the form of sodium dodecylbenzenesulfonate, is utilized for the removal of radioactive atoms, such as Cs ions, from nuclear decontamination sites. Its effectiveness in binding with radioactive elements makes it a valuable tool in nuclear cleanup efforts (Kim et al., 2019).

Energy Storage

In the field of energy, it finds applications in battery technology. Dodecylbenzenesulfonate-doped poly(pyrrole) films have been studied as secondary battery electrodes, indicating its potential in improving energy storage technologies (Peres et al., 1992).

Mechanism of Action

Upon activation, diazo compounds like Dodecylbenzenesulfonyl azide release a nitrogen molecule, forming carbene or metal carbenoid intermediates. These intermediates participate in subsequent reactions, making diazo compounds valuable building blocks in organic synthesis and chemical biology .

Safety and Hazards

Dodecylbenzenesulfonyl azide poses risks associated with exothermal decomposition. Proper safety measures, including ventilation and avoidance of shock and friction, are essential when handling this compound .

Future Directions

Research on Dodecylbenzenesulfonyl azide continues to explore its applications in synthetic chemistry, drug discovery, and chemical biology. Safer protocols for diazo transfer reactions are being developed to enable broader exploration of the diazo chemical space .

Properties

IUPAC Name

N-diazo-2-dodecylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRVPHKAQIHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616383
Record name 2-Dodecylbenzene-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79791-38-1
Record name 2-Dodecylbenzene-1-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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